molecular formula C18H21N3O2S B2575312 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 433941-41-4

1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2575312
CAS No.: 433941-41-4
M. Wt: 343.45
InChI Key: QFPSGUFHIGJBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of isobutyl and nitrophenyl groups, along with a thione moiety, adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.

    Nitration: The nitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid.

    Thione Formation: The thione moiety can be introduced by reacting the quinazoline derivative with sulfur-containing reagents, such as thiourea or Lawesson’s reagent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-isobutyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar compounds, such as:

    1-isobutyl-3-phenylurea: This compound features a similar isobutyl group but lacks the quinazoline core and nitrophenyl group.

    3-isobutyl-1-methylxanthine:

    1-isobutyl-3-(3-nitrophenyl)urea: This compound shares the isobutyl and nitrophenyl groups but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the quinazoline core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylpropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-9-4-3-8-15(16)18(24)19-17(20)13-6-5-7-14(10-13)21(22)23/h5-7,10,12H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPSGUFHIGJBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.